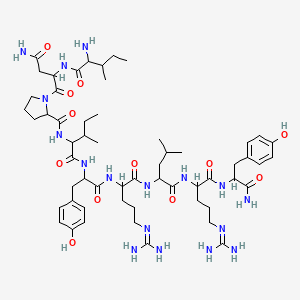

(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

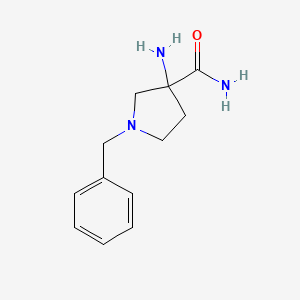

“(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)” is a bioactive peptide derived from the larger neuropeptide Y (NPY) sequence. NPY is widely distributed in the central and peripheral nervous systems and plays a crucial role in various physiological processes, including appetite regulation, stress response, and cardiovascular function .

Preparation Methods

Synthetic Routes:: The synthesis of “(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)” typically involves solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. Protecting groups ensure selective coupling, and deprotection steps allow for elongation. The specific sequence for this peptide is assembled using Fmoc (9-fluorenylmethoxycarbonyl) chemistry .

Reaction Conditions:: The coupling reactions during SPPS utilize reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). Cleavage from the resin and deprotection of side chains are achieved using trifluoroacetic acid (TFA) or other suitable reagents. Purification involves high-performance liquid chromatography (HPLC) .

Industrial Production:: While research-scale synthesis predominates, industrial production may involve larger-scale SPPS or recombinant expression in microbial systems. due to the peptide’s complexity, industrial production remains limited .

Chemical Reactions Analysis

Reactions:: “(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)” does not undergo significant chemical transformations under physiological conditions. It remains stable and biologically active.

Common Reagents:: Reagents used during synthesis include amino acids, coupling agents (DIC, HOBt), protecting groups, and cleavage agents (TFA). HPLC purification ensures high purity .

Major Products:: The major product is the fully assembled peptide, which retains its native sequence.

Scientific Research Applications

Chemistry:: Researchers study the peptide’s structure-activity relationships, exploring modifications for enhanced stability or receptor selectivity.

Biology:: “(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)” interacts with NPY receptors (Y1, Y2, Y5) and may modulate neurotransmission, vascular tone, and immune responses .

Medicine:: Studies investigate its potential as a therapeutic agent for obesity, anxiety, and cardiovascular diseases .

Industry:: Limited industrial applications exist due to complexity and low yield.

Mechanism of Action

The peptide’s effects result from binding to NPY receptors. Activation of Y1 receptors influences food intake, while Y2 receptors affect neurotransmitter release. Y5 receptors play a role in energy homeostasis .

Comparison with Similar Compounds

“(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)” is unique due to its specific sequence within the NPY family. Similar compounds include full-length NPY, truncated fragments, and analogs with modified amino acids .

Remember that this peptide’s biological significance extends beyond its chemical structure, impacting various physiological processes

Properties

IUPAC Name |

1-[4-amino-2-[(2-amino-3-methylpentanoyl)amino]-4-oxobutanoyl]-N-[1-[[1-[[1-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H91N17O12/c1-7-31(5)45(59)53(84)72-42(29-44(58)77)55(86)74-25-11-14-43(74)52(83)73-46(32(6)8-2)54(85)71-41(28-34-17-21-36(76)22-18-34)51(82)68-38(13-10-24-66-57(63)64)49(80)70-40(26-30(3)4)50(81)67-37(12-9-23-65-56(61)62)48(79)69-39(47(60)78)27-33-15-19-35(75)20-16-33/h15-22,30-32,37-43,45-46,75-76H,7-14,23-29,59H2,1-6H3,(H2,58,77)(H2,60,78)(H,67,81)(H,68,82)(H,69,79)(H,70,80)(H,71,85)(H,72,84)(H,73,83)(H4,61,62,65)(H4,63,64,66) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLONJGQDWUWWLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H91N17O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1206.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-[[6-Amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[6-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12109383.png)

![2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B12109395.png)

![2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid](/img/structure/B12109399.png)

![1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B12109420.png)

![3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12109424.png)

![2-[(3,14-Dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12109428.png)